An In-depth Technical Guide to the Synthesis and Properties of tert-Butyl 2-(trifluoromethyl)acrylate
An In-depth Technical Guide to the Synthesis and Properties of tert-Butyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(trifluoromethyl)acrylate (tBTFA), a fluorinated monomer of significant interest in polymer chemistry and materials science. This document details the synthesis of tBTFA, focusing on the preparation of its precursor, 2-(trifluoromethyl)acrylic acid (TFMAA), and its subsequent esterification. The physicochemical, spectroscopic, and reactive properties of tBTFA are presented in detail, supported by tabulated data for easy reference. Experimental protocols for key synthetic steps are provided, and the compound's reactivity and applications are visualized through logical diagrams. This guide is intended to be a valuable resource for researchers and professionals working with fluorinated polymers and specialty chemicals.
Introduction
tert-Butyl 2-(trifluoromethyl)acrylate is a valuable monomer used in the synthesis of advanced polymers. The incorporation of the trifluoromethyl (-CF3) group imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and altered solubility and reactivity. These characteristics make poly(tert-butyl 2-(trifluoromethyl)acrylate) and its copolymers suitable for a range of applications, including in the development of photoresists, specialty coatings, and advanced materials for the pharmaceutical and agrochemical industries. The bulky tert-butyl ester group offers stability during polymerization and can be readily removed under mild acidic conditions to yield the corresponding poly(2-(trifluoromethyl)acrylic acid), further expanding its utility.
Synthesis
The synthesis of tert-butyl 2-(trifluoromethyl)acrylate is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-(trifluoromethyl)acrylic acid (TFMAA), followed by the esterification of TFMAA with tert-butanol.
Synthesis of 2-(Trifluoromethyl)acrylic Acid (TFMAA)
While several proprietary methods exist, a common route to TFMAA starts from 3,3,3-trifluoropropene.[1] The synthesis involves the introduction of a carboxylic acid functionality to the fluorinated alkene.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)acrylic Acid
This is a representative protocol based on general synthetic transformations. Researchers should consult specific literature for detailed, optimized procedures.
Materials:
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3,3,3-Trifluoropropene
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Oxidizing agent (e.g., KMnO4, RuO4)
-
Appropriate solvent (e.g., acetone, water)
-
Acid for workup (e.g., HCl)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 3,3,3-trifluoropropene in a suitable solvent and cool the mixture.
-
Slowly add the oxidizing agent to the solution while maintaining the temperature within a controlled range.
-
After the addition is complete, allow the reaction to stir for a specified time until completion, monitoring by an appropriate analytical technique (e.g., GC-MS, NMR).
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Upon completion, quench the reaction and perform an acidic workup to protonate the carboxylate salt.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
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Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to yield crude 2-(trifluoromethyl)acrylic acid.
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Purify the crude product by recrystallization or distillation to obtain the final product.
Synthesis of tert-Butyl 2-(trifluoromethyl)acrylate
The final step is the esterification of 2-(trifluoromethyl)acrylic acid with tert-butanol. This reaction is typically acid-catalyzed.
Experimental Protocol: Esterification of 2-(Trifluoromethyl)acrylic Acid
This is a representative protocol. Specific conditions may vary.
Materials:
-
2-(Trifluoromethyl)acrylic Acid (TFMAA)
-
tert-Butanol
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inhibitor (e.g., hydroquinone monomethyl ether) to prevent polymerization
Procedure:
-
To a solution of 2-(trifluoromethyl)acrylic acid in an anhydrous solvent, add a catalytic amount of a strong acid.
-
Add an excess of tert-butanol to the reaction mixture.
-
Add a polymerization inhibitor.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain tert-butyl 2-(trifluoromethyl)acrylate.
Physicochemical Properties
The properties of tert-butyl 2-(trifluoromethyl)acrylate and its precursor are summarized in the tables below.
Table 1: Physicochemical Properties of tert-Butyl 2-(trifluoromethyl)acrylate
| Property | Value | Reference(s) |
| CAS Number | 105935-24-8 | [2] |
| Molecular Formula | C8H11F3O2 | [3] |
| Molecular Weight | 196.17 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | ≥ 120 °C | [5] |
| Storage Temperature | 2 - 8 °C | [5] |
Table 2: Physicochemical Properties of 2-(Trifluoromethyl)acrylic Acid
| Property | Value | Reference(s) |
| CAS Number | 381-98-6 | [6] |
| Molecular Formula | C4H3F3O2 | [6] |
| Molecular Weight | 140.06 g/mol | [6] |
| Appearance | Colorless to off-white crystals | [6] |
| Melting Point | 51-52 °C | [6] |
Spectroscopic Data
Table 3: Spectroscopic Data for tert-Butyl 2-(trifluoromethyl)acrylate
| Technique | Key Data |
| ¹H NMR | (CDCl₃): Signals corresponding to the vinyl protons and the tert-butyl protons. The tert-butyl group typically shows a singlet at ~1.5 ppm. |
| ¹³C NMR | (CDCl₃): Resonances for the carbonyl carbon, vinyl carbons, quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. |
| ¹⁹F NMR | (CDCl₃): A characteristic signal for the -CF₃ group. |
| IR (thin film) | Characteristic peaks for C=O (ester) stretching, C=C stretching, and C-F stretching. |
Table 4: Spectroscopic Data for 2-(Trifluoromethyl)acrylic Acid
| Technique | Key Data |
| ¹H NMR | (CDCl₃): Signals for the vinyl protons and the acidic proton of the carboxylic acid (broad singlet). |
| ¹³C NMR | (CDCl₃): Resonances for the carbonyl carbon, vinyl carbons, and the carbon of the trifluoromethyl group. |
| IR (KBr) | Broad O-H stretching band for the carboxylic acid, C=O stretching, C=C stretching, and C-F stretching bands. |
Reactivity and Applications
tert-Butyl 2-(trifluoromethyl)acrylate is a versatile monomer that participates in various polymerization reactions. Its electron-deficient double bond also makes it a suitable substrate for Michael addition and cycloaddition reactions.[2]
Polymerization
tBTFA can be polymerized via several methods, including Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).[7] These controlled radical polymerization techniques allow for the synthesis of well-defined block copolymers with tailored properties.
Applications
The primary application of tBTFA is in the synthesis of fluorinated polymers. These polymers are used in:
-
Photoresists: For the microelectronics industry.
-
Coatings: To impart hydrophobicity, oleophobicity, and chemical resistance.
-
Pharmaceutical and Agrochemical Synthesis: As a building block to introduce the trifluoromethyl group, which can enhance metabolic stability and bioavailability of drug candidates.[2]
Visualizations
Diagram 1: Synthesis Workflow of tert-Butyl 2-(trifluoromethyl)acrylate
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl2-(trifluoromethyl)acrylate [myskinrecipes.com]
- 3. PubChemLite - Tert-butyl 2-(trifluoromethyl)acrylate (C8H11F3O2) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. nbinno.com [nbinno.com]
- 7. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
